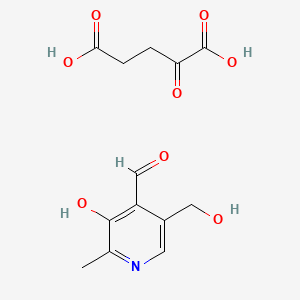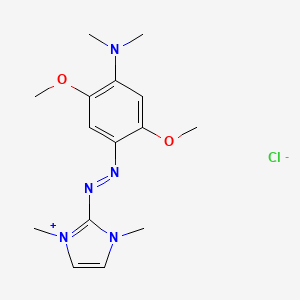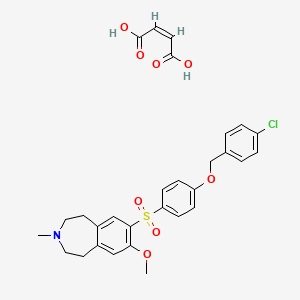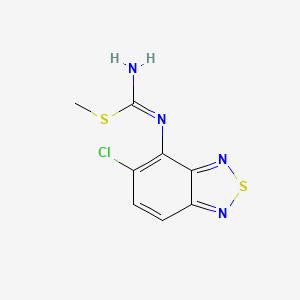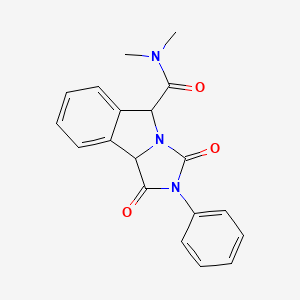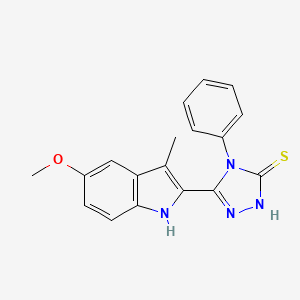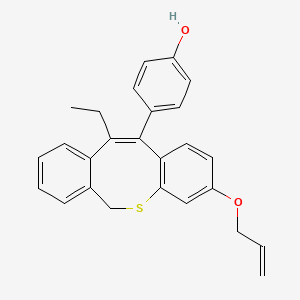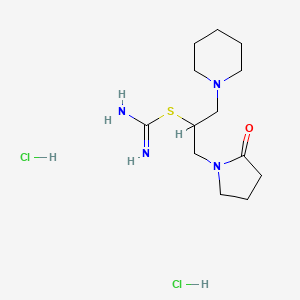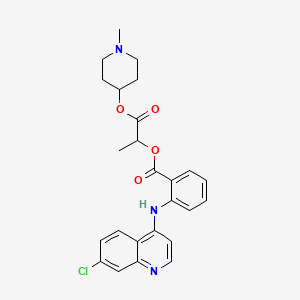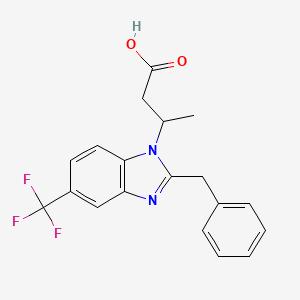
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid: is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid typically involves multi-step organic reactions. A common route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propanoic acid side chain: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenylmethyl group.
Reduction: Reduction reactions could target the benzimidazole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the molecule.
科学的研究の応用
Chemistry
In chemistry, beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of benzimidazole compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(Phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole
- beta-Methyl-2-(phenylmethyl)-1H-benzimidazole-1-propanoic acid
Uniqueness
The presence of the trifluoromethyl group and the specific substitution pattern on the benzimidazole ring can confer unique chemical and biological properties to beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid, distinguishing it from other similar compounds.
特性
CAS番号 |
141245-96-7 |
|---|---|
分子式 |
C19H17F3N2O2 |
分子量 |
362.3 g/mol |
IUPAC名 |
3-[2-benzyl-5-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(9-18(25)26)24-16-8-7-14(19(20,21)22)11-15(16)23-17(24)10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,25,26) |
InChIキー |
JXXFWRQATUUBNG-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


